![molecular formula C7H6N4O2 B580493 2-(Azidomethyl)nicotinic acid CAS No. 1700604-18-7](/img/structure/B580493.png)
2-(Azidomethyl)nicotinic acid
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Overview
Description
“2-(Azidomethyl)nicotinic acid” is an RNA icSHAPE probe used for live-cell RNA structure profiling across the genome . The icSHAPE method uses this compound in a chemoaffinity method to probe RNA structure . It has an empirical formula of C10H8N6O and a molecular weight of 228.21 .
Synthesis Analysis
The synthesis of “2-(Azidomethyl)nicotinic acid” involves the use of 2-methylnicotinic acid imidazolide (NAI), which is a highly pure form of the compound . This compound forms 2’-O-adducts on single-stranded regions of RNA that can be detected by Selective 2’-Hydroxyl Acylation and Primer Extension (SHAPE) .Molecular Structure Analysis
The molecular structure of “2-(Azidomethyl)nicotinic acid” is represented by the formula C7H6N4O2 . It has an average mass of 178.148 Da and a monoisotopic mass of 178.049072 Da .Chemical Reactions Analysis
“2-(Azidomethyl)nicotinic acid” reacts with all RNA nucleotides without bias, providing high-resolution mapping . It is used in the icSHAPE method to probe RNA structure . It can also block the function of gRNA and CRISPR systems, which can be reactivated by removing the azidomethylnicotinyl (AMN) groups with Staudinger reduction .Physical And Chemical Properties Analysis
“2-(Azidomethyl)nicotinic acid” has a molecular weight of 228.21 . It is available in powder form and should be stored at a temperature of -20°C .Scientific Research Applications
- icSHAPE Probe : NAI-N3 serves as an RNA icSHAPE probe for live-cell RNA structure profiling across the genome. The technique, known as in vivo click selective 2′-hydroxyl acylation and profiling experiment (icSHAPE) , utilizes NAI-N3 in a chemoaffinity method to probe RNA structure .
- NAI-N3 is a key component of the In Vivo SHAPE Reagent , which allows the analysis of RNA structure in living cells. This reagent has very low toxicity and enables researchers to study RNA folding and interactions within cellular contexts .
- NAI derivatives play a role in NAD+ metabolism. Supplementation of nicotinamide (a derivative of nicotinic acid) restores cellular NAD+ levels, enhancing mitochondrial energetics, reducing oxidative stress, and improving skin barrier function .
- Certain 2-substituted aryl derivatives derived from nicotinic acid, including NAI, exhibit anti-inflammatory and analgesic efficacy. For instance, 2-bromo aryl substituents have shown promising results in this class of drugs .
RNA Structure Profiling
In Vivo SHAPE Reagent
Nicotinamide Adenine Dinucleotide (NAD+) Restoration
Anti-Inflammatory and Analgesic Properties
Safety And Hazards
Future Directions
The use of “2-(Azidomethyl)nicotinic acid” in the icSHAPE method for live-cell RNA structure profiling presents promising future directions . It provides a tool for identifying regions that may be susceptible to therapeutic targeting . The ability to control nucleic acid cleavage and gene editing in live cells also opens up new possibilities for research and therapeutic applications .
properties
IUPAC Name |
2-(azidomethyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-11-10-4-6-5(7(12)13)2-1-3-9-6/h1-3H,4H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDBCLUAIVGVLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN=[N+]=[N-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azidomethyl)nicotinic acid |
Q & A
Q1: How does 2-(Azidomethyl)nicotinic acid acyl imidazole (NAI-N3) help identify aptamers within a pool of RNA sequences?
A1: NAI-N3 is a SHAPE (Selective 2′-Hydroxyl Acylation analyzed by Primer Extension) reagent used to probe RNA structure. [] In the context of aptamer discovery, NAI-N3 preferentially acylates the 2′-hydroxyl group of riboses in flexible and accessible regions of RNA molecules. [] When an aptamer binds to its target ligand, its structure often changes, leading to alterations in the accessibility of certain ribose groups. NAI-N3 reacts differently with the bound and unbound forms of the aptamer, creating a distinct pattern of acylation.
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